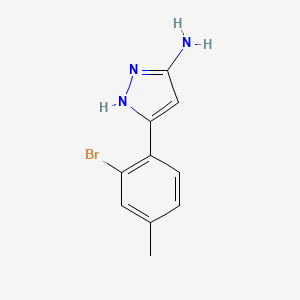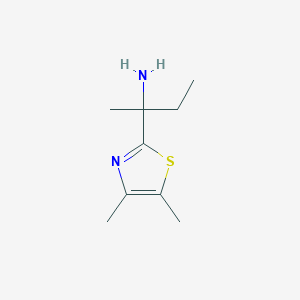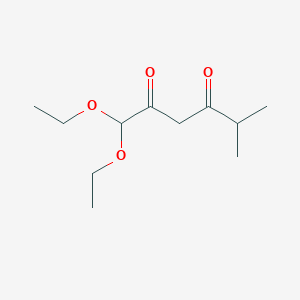
2-Iodo-4-methyl-1-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methyl-1-phenylbenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-1-phenylbenzene typically involves the iodination of 4-methyl-1-phenylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst such as iodine monochloride.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of halogen exchange reactions, where a brominated precursor is treated with iodine in the presence of a copper catalyst, is also common .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-methyl-1-phenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Coupling Reactions: It can participate in Suzuki or Ullmann coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 4-methyl-1-phenylbenzene derivatives.
Oxidation: Formation of 4-methylbenzoic acid.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Iodo-4-methyl-1-phenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-methyl-1-phenylbenzene in chemical reactions involves the activation of the aromatic ring by the iodine substituent. This activation facilitates electrophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-1-methyl-4-phenylbenzene
- 2-Bromo-4-methyl-1-phenylbenzene
- 2-Chloro-4-methyl-1-phenylbenzene
Uniqueness
2-Iodo-4-methyl-1-phenylbenzene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its brominated or chlorinated analogs. This increased reactivity makes it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C13H11I |
|---|---|
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
2-iodo-4-methyl-1-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
XQSQLYXZCUCCIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)



![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)


![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)

![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
